![molecular formula C11H11NO4 B7876860 methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876860.png)
methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reaction Studies :
- Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate was synthesized in a two-step process, where it served as a starting compound for further chemical reactions (Zemanová & Gašparová, 2013).
- Its derivatives were prepared by reacting with chloromethyloxirane, and these compounds underwent ring opening by heterocyclic amines, leading to various substituted compounds (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
Microwave Irradiation Effects :
- The effect of microwave irradiation on condensation reactions of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate showed that microwave irradiation can shorten reaction times while maintaining comparable yields (Krutošíková, Lácová, Dandárová, & Chovancová, 2000).
Aromaticity and Structural Studies :
- X-ray diffraction and ab initio studies on derivatives of methyl furo[3,2-b]pyrrole-5-carboxylate revealed insights into the aromatic character of these systems, showing that the aromaticity depends on topological patterns and substituent effects (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
Preparation of Derivatives :
- Various methyl 2-substituted, 2,3-disubstituted-4H-furo[3,2-b]pyrrole-5-carboxylates were prepared through thermolysis and phase-transfer catalysis conditions (Krutošíková, Dandárová, & Bobošík, 1994).
Biological Activity Studies :
- The synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones and their evaluation for antibacterial activity was achieved by various synthesis routes including reactions with methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (Zemanov, Gaparov, Kraic, Krulicov, Maliar, Bohč, & Addov, 2017).
properties
IUPAC Name |
methyl 4-(2-oxopropyl)furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(13)6-12-8-3-4-16-10(8)5-9(12)11(14)15-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZTWASNWQNFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C=C1C(=O)OC)OC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



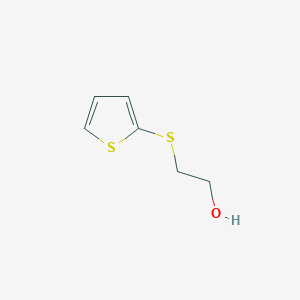
![2-[4-Piperazin-1-ylphenoxy]-ethanol](/img/structure/B7876785.png)

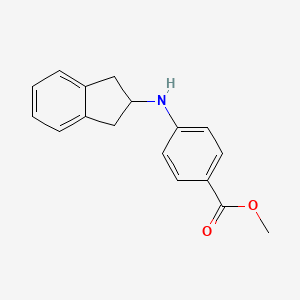
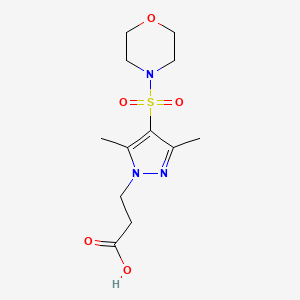


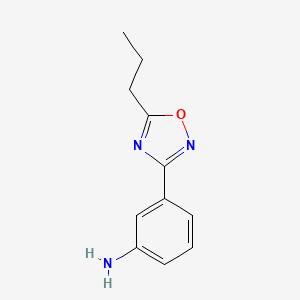
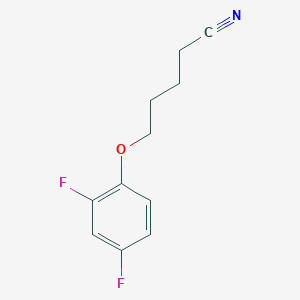
![3-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carbohydrazide](/img/structure/B7876853.png)
![ethyl 1-[5-(2-formyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylate](/img/structure/B7876858.png)
![methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876862.png)
![4-(2,5-dimethylphenyl)-5-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7876864.png)
![1-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxylic acid](/img/structure/B7876866.png)